molecular formula C17H20N2O4S B14178651 2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide CAS No. 919997-62-9

2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide

Cat. No.: B14178651
CAS No.: 919997-62-9
M. Wt: 348.4 g/mol
InChI Key: SJQMYUQMLMJHPC-UHFFFAOYSA-N
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Description

2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide is a chemical compound with the molecular formula C23H23NO4S It is known for its unique structure, which includes a sulfamoyl group and a hydroxyacetamide group attached to a diphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide typically involves the reaction of 3,3-diphenylpropylamine with sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with N-hydroxyacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfamoyl compounds.

Scientific Research Applications

2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylpropylamine: A related compound with similar structural features but lacking the sulfamoyl and hydroxyacetamide groups.

    N-Hydroxyacetamide: Shares the hydroxyacetamide group but lacks the diphenylpropyl and sulfamoyl moieties.

Uniqueness

2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and hydroxyacetamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

919997-62-9

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-(3,3-diphenylpropylsulfamoyl)-N-hydroxyacetamide

InChI

InChI=1S/C17H20N2O4S/c20-17(19-21)13-24(22,23)18-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18,21H,11-13H2,(H,19,20)

InChI Key

SJQMYUQMLMJHPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)CC(=O)NO)C2=CC=CC=C2

Origin of Product

United States

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